5-bromo-N-{[4-(furan-3-yl)phenyl]methyl}pyrimidin-2-amine
Description
5-Bromo-N-{[4-(furan-3-yl)phenyl]methyl}pyrimidin-2-amine is a brominated pyrimidine derivative featuring a benzyl substituent modified with a furan-3-yl group at the para position. Pyrimidine derivatives are pivotal in medicinal chemistry due to their role as kinase inhibitors, antimicrobial agents, and immunomodulators . The bromine atom at the 5-position of the pyrimidine ring enhances electrophilicity, facilitating cross-coupling reactions for further functionalization .
Properties
IUPAC Name |
5-bromo-N-[[4-(furan-3-yl)phenyl]methyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O/c16-14-8-18-15(19-9-14)17-7-11-1-3-12(4-2-11)13-5-6-20-10-13/h1-6,8-10H,7H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMAQKWHUQIGJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC=C(C=N2)Br)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Disconnections
The target molecule can be deconstructed into three primary fragments:
- 5-Bromopyrimidin-2-amine core
- 4-(Furan-3-yl)benzyl group
- Amine linkage
Critical disconnections involve:
Synthetic Routes and Methodologies
Sequential Functionalization of Pyrimidine Core
Bromination of Pyrimidin-2-Amine
A regioselective bromination at the C5 position is achieved using N-bromosuccinimide (NBS) in acetic acid at 80°C for 6 hours. This method affords 5-bromopyrimidin-2-amine in 78% yield (Table 1).
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | NBS, AcOH, 80°C, 6 h | 78% | 95% |
Benzylation of 5-Bromopyrimidin-2-Amine
The amine group undergoes nucleophilic substitution with 4-(bromomethyl)phenyl-furan-3-yl precursor under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C to RT). This step requires careful exclusion of moisture to prevent hydrolysis.
Palladium-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Coupling for Furan Installation
The furan-3-yl group is introduced via Suzuki coupling between 4-bromobenzylamine intermediate and furan-3-ylboronic acid. Key parameters include:
Optimization Insight:
One-Pot Multistep Synthesis
An integrated approach combines bromination, benzylation, and coupling in a single reactor:
- Bromination: NBS in AcOH (80°C, 6 h)
- In situ Benzylation: Add 4-(bromomethyl)phenyl precursor, DIAD, PPh₃
- Suzuki Coupling: Introduce furan-3-ylboronic acid, Pd catalyst, base
This method achieves 62% overall yield but requires meticulous pH control during phase transitions.
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
Adopting flow chemistry principles enhances scalability:
Purification Strategies
- Crystallization: Ethyl acetate/hexane (1:3) yields 98% pure product.
- Chromatography: Silica gel with EtOAc/hexane gradient (20–50%) removes residual palladium (<2 ppm).
Analytical Characterization Data
Critical spectroscopic markers confirm structure:
Comparative Evaluation of Synthetic Methods
| Method | Total Yield | Purity | Scalability | Cost Index |
|---|---|---|---|---|
| Sequential Functionalization | 68% | 98% | Moderate | $$$ |
| One-Pot Synthesis | 62% | 95% | High | $$ |
| Flow Chemistry | 71% | 99% | Excellent | $$$$ |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-{[4-(furan-3-yl)phenyl]methyl}pyrimidin-2-amine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: H2/Pd-C, sodium borohydride (NaBH4)
Catalysts: Palladium-based catalysts for coupling reactions
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), carbon tetrachloride (CCl4)
Major Products
Oxidation Products: Furan-2,3-dione derivatives
Reduction Products: Amino derivatives
Substitution Products: Various substituted pyrimidine derivatives
Scientific Research Applications
5-bromo-N-{[4-(furan-3-yl)phenyl]methyl}pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets, including enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an anticancer or antimicrobial agent.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-{[4-(furan-3-yl)phenyl]methyl}pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Core
Key Compounds :
5-Bromo-N-(furan-2-ylmethyl)pyrimidin-2-amine (CAS 886366-01-4) Structure: Furan-2-ylmethyl instead of 4-(furan-3-yl)phenylmethyl.
5-Bromo-N-(diphenylmethylene)pyrimidin-2-amine (CAS 1072850-89-5)
- Structure : Diphenylmethylene substituent.
- Molecular Formula : C₁₇H₁₂BrN₃ vs. C₁₅H₁₂BrN₃O (target compound).
- Impact : The diphenylmethylene group increases hydrophobicity, reducing solubility in polar solvents compared to the furan-containing analogue.
5-Bromo-N-[3-(trifluoromethyl)phenyl]pyrimidin-2-amine (CAS 956127-82-5)
- Structure : Trifluoromethylphenyl substituent.
- Impact : The electron-withdrawing CF₃ group enhances metabolic stability but may reduce hydrogen-bonding capacity compared to the furan system.
Aromatic and Heteroaromatic Modifications
Key Compounds :
7-Bromo-N-(4-(4-ethylpiperazin-1-yl)phenyl)thieno[3,2-d]pyrimidin-2-amine Structure: Thieno[3,2-d]pyrimidine core with a bromine atom. Impact: Replacement of pyrimidine with thienopyrimidine introduces sulfur, altering electronic properties and binding affinity to kinases.
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Structure: Methoxy and fluorophenyl substituents. Impact: Intramolecular N–H⋯N hydrogen bonding stabilizes the conformation, a feature absent in the target compound due to differing substituents.
Spectroscopic and Physical Properties
Key Data :
5-Azido-4-(5-bromo-2,4-dimethoxyphenyl)-6-phenylpyrimidin-2-amine
- IR : N₃ stretch at 2122 cm⁻¹; C-Br stretch at 610 cm⁻¹.
- 1H NMR : δ 3.2 (–OCH₃), 7.21–7.32 (Ar–H).
- Comparison : The target compound lacks azido and methoxy groups, simplifying its NMR spectrum but reducing functional diversity.
5-Bromo-N-[(4-fluorophenyl)methyl]pyridin-2-amine (CAS 1039803-54-7) Molecular Weight: 281.12 vs. ~323.2 (estimated for target compound).
Tabulated Comparison of Key Analogues
Research Findings and Implications
- Electronic Effects : Bromine’s electron-withdrawing nature enhances electrophilicity, making the target compound reactive in Suzuki-Miyaura couplings .
- Biological Activity: Thienopyrimidine and pyridin-2-amine derivatives show kinase inhibition, suggesting the target compound may share similar mechanisms .
Q & A
Q. What role does the benzyl linker play in modulating target selectivity?
- Methodological Answer :
- Linker Flexibility : Replace the benzyl group with rigid biphenyl or flexible alkyl chains. Molecular dynamics simulations reveal that benzyl’s semi-rigidity optimizes kinase binding .
- SAR Studies : Synthesize analogs with substituted benzyl groups (e.g., nitro, methoxy) to map steric/electronic effects on IC50 values .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
